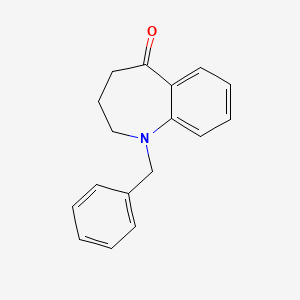

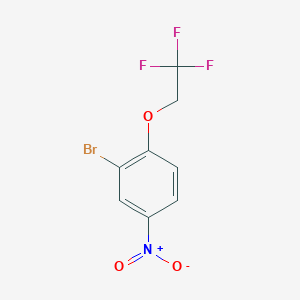

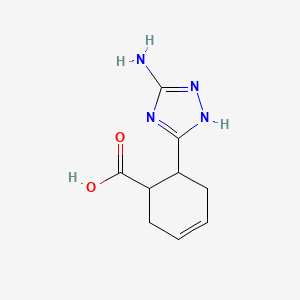

![molecular formula C9H9N3O2 B1526468 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1339529-36-0](/img/structure/B1526468.png)

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Overview

Description

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolopyridine core . The pyrazolopyridine system is assembled through various synthetic strategies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications

Spectral Analysis and Structure Optimization

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid and its derivatives have been the subject of extensive research in the field of spectral analysis and structure optimization. One study focused on the theoretical and experimental investigations of its structure and vibrational spectra. This involved the interpretation of FT-IR and FT-Raman spectra and full structure optimization using density functional theory (DFT). Such studies help in understanding the molecular structure and characteristics of these compounds, which is essential for various scientific applications (Bahgat et al., 2009).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of this compound is another significant area of research. A study demonstrated an efficient synthesis process for creating new N-fused heterocycle products. This process is useful in the preparation of various heterocyclic compounds, which have potential applications in pharmacology and materials science (Ghaedi et al., 2015).

Chemical Synthesis and Analysis

Research has also been conducted on the synthesis and NMR analysis of new derivatives of this compound. The synthetic approaches often involve the preparation of intermediates and various anilines. Such studies provide valuable insights into the chemical properties and potential applications of these heterocyclic systems (Mello et al., 1999).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, these compounds have been studied for their potential as agonists of human peroxisome proliferator-activated receptors (PPARα). This research is crucial for developing new therapeutic agents targeting metabolic disorders and cardiovascular diseases (Miyachi et al., 2019).

Biomedical Applications

A comprehensive review of pyrazolo[3,4-b]pyridines, including this compound, covered their synthesis methods and various biomedical applications. These compounds have shown promise in a range of applications, from drug development to diagnostic tools in biomedicine (Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action

This compound belongs to a class of molecules known as pyrazolopyridines, which have been studied for their diverse biological activities . .

Mode of Action

As a member of the pyrazolopyridine family, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The exact nature of these interactions and the resulting changes in cellular processes are areas for future research.

Biochemical Pathways

Pyrazolopyridines, in general, have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways

properties

IUPAC Name |

1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-6-3-4-7(9(13)14)10-8(6)12(2)11-5/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHVKUAVGSFBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

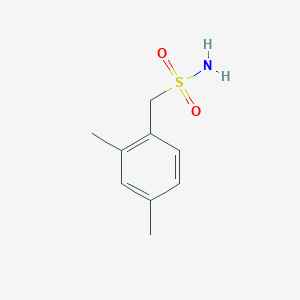

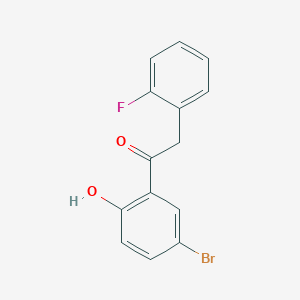

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

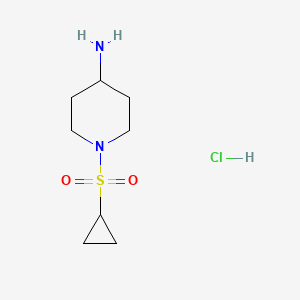

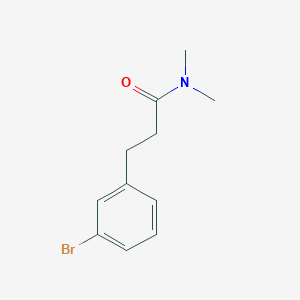

![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)

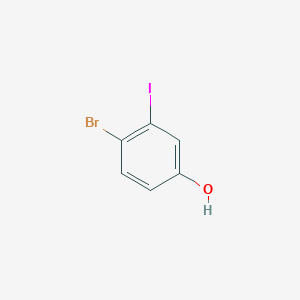

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)